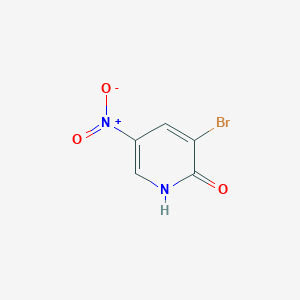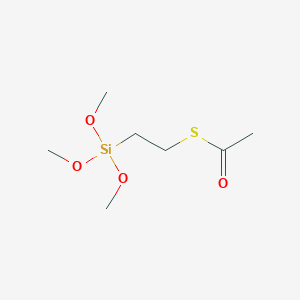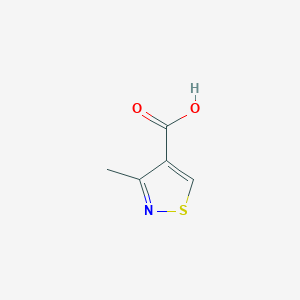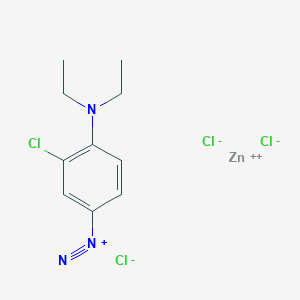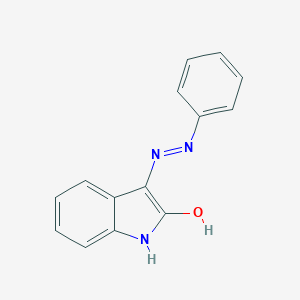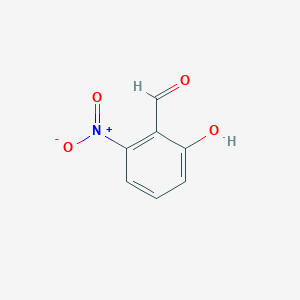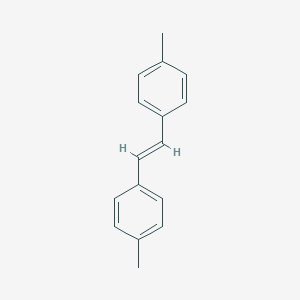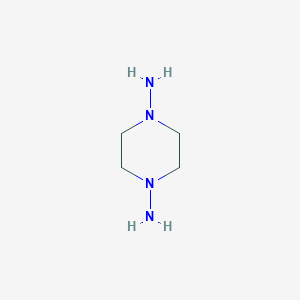
Stearic acid, trimethylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid, trimethylene ester is a type of fatty acid ester that is commonly used in scientific research. It is synthesized through a process that involves the reaction of stearic acid with trimethylene glycol. The resulting compound has a wide range of potential applications, including use as a surfactant, emulsifier, and lubricant. In
Wirkmechanismus
The mechanism of action of stearic acid, trimethylene ester is not fully understood. However, it is believed to work by reducing surface tension and stabilizing emulsions and microemulsions. It may also act as a lubricant by reducing friction between surfaces.
Biochemical and Physiological Effects:
Stearic acid, trimethylene ester has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Stearic acid, trimethylene ester has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, it has limitations in terms of its solubility and stability in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on stearic acid, trimethylene ester. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the exploration of its potential as a drug delivery system, particularly for hydrophobic drugs. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
Stearic acid, trimethylene ester is synthesized through the esterification reaction of stearic acid with trimethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting compound is a white, waxy solid that is soluble in organic solvents like ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Stearic acid, trimethylene ester has a wide range of potential applications in scientific research. It can be used as a surfactant in the preparation of emulsions and microemulsions, as well as in the synthesis of nanoparticles. It is also used as a lubricant in the production of polymers and plastics, as well as in the formulation of personal care products like shampoo and lotion.
Eigenschaften
CAS-Nummer |
17367-44-1 |
|---|---|
Produktname |
Stearic acid, trimethylene ester |
Molekularformel |
C39H76O4 |
Molekulargewicht |
609 g/mol |
IUPAC-Name |
3-octadecanoyloxypropyl octadecanoate |
InChI |
InChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI-Schlüssel |
UFASAALQMYZBEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)


